2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of cyclopenta[b]thiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[b]thiophene core, which can be synthesized through a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties are useful in the development of organic semiconductors and field-effect transistors.
Organic Electronics: The compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its favorable photophysical properties.
Mechanism of Action
The mechanism of action of 2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s electronic properties also play a crucial role in its function as a semiconductor, where it facilitates charge transport through π-conjugated systems .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene derivatives: These compounds share a similar thiophene core structure and exhibit comparable electronic properties.
Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds have an additional benzene ring fused to the thiophene core, enhancing their stability and electronic characteristics.
Uniqueness
2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butanoylamino and ethoxyphenyl groups allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O3S/c1-3-8-17(23)22-20-18(13-9-7-12-16(13)26-20)19(24)21-14-10-5-6-11-15(14)25-4-2/h5-6,10-11H,3-4,7-9,12H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
AWPXQEKQEYCZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=CC=C3OCC |
Origin of Product |
United States |
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